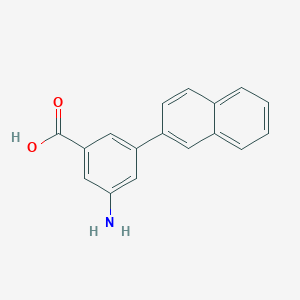

3-Amino-5-(naphthalen-2-YL)benzoic acid

Description

3-Amino-5-(naphthalen-2-yl)benzoic acid is a structurally complex aromatic compound featuring a benzoic acid backbone substituted with an amino group at the 3-position and a naphthalen-2-yl group at the 5-position. This arrangement imparts unique electronic, steric, and solubility properties, making it a molecule of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

3-amino-5-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQIAAYYTZXTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690416 | |

| Record name | 3-Amino-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-10-4 | |

| Record name | Benzoic acid, 3-amino-5-(2-naphthalenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(naphthalen-2-yl)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 2-naphthaldehyde under specific conditions. One common method includes the Michael addition reaction, where 2,3-dichloronaphthalene-1,4-dione reacts with 3,5-diaminobenzoic acid . The reaction is usually carried out in a suitable solvent such as ethanol, under reflux conditions, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Amino-5-(naphthalen-2-yl)benzoic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-5-(naphthalen-2-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism by which 3-Amino-5-(naphthalen-2-yl)benzoic acid exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism. The naphthyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

3-Amino-5-phenylbenzoic acid

- Key Difference : Replaces the naphthalen-2-yl group with a phenyl ring.

- Impact : Reduced steric bulk and hydrophobicity compared to the naphthalene derivative, leading to lower membrane permeability and altered target binding .

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid

3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid

- Key Difference : Incorporates a hydroxynaphthalene-carbonyl group.

Antimicrobial and Anticancer Activity

Key Insight: The naphthalene group in 3-Amino-5-(naphthalen-2-yl)benzoic acid provides superior hydrophobic binding to microbial membranes or enzyme pockets compared to smaller aryl groups like phenyl or triazole .

Electronic and Steric Effects

Methoxy and Trifluoromethyl Derivatives

- 3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid: Combines methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups. Advantage: Enhanced electronic polarization improves interaction with charged protein residues, a feature absent in the naphthalene derivative .

Boron-Containing Analogs

- 3-Amino-5-(tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid: Key Difference: Boron-containing dioxaborolane replaces naphthalene. Impact: Enables Suzuki-Miyaura cross-coupling reactions, a synthetic advantage over the naphthalene derivative, which lacks reactive boronate functionality .

Solubility and Reactivity

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Reactivity Notes |

|---|---|---|---|

| 3-Amino-5-(naphthalen-2-yl)benzoic acid | 3.2 | 0.15 | Prone to π-π stacking in solution |

| 3-Aminobenzoic acid | 1.1 | 12.4 | High solubility due to simplicity |

| 4-Amino-4-borono-butyric acid | -0.5 | 8.9 | Boron enhances aqueous reactivity |

Critical Analysis : The naphthalene group significantly increases LogP, reducing aqueous solubility but improving lipid bilayer penetration, a trade-off critical for drug design .

Biological Activity

3-Amino-5-(naphthalen-2-YL)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological properties of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-5-(naphthalen-2-YL)benzoic acid features a benzoic acid core with an amino group and a naphthalene moiety. Its molecular formula is C_{15}H_{13}N O_2, and it has a molecular weight of 239.27 g/mol. The presence of the naphthyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

The biological activity of 3-Amino-5-(naphthalen-2-YL)benzoic acid is believed to be mediated through its interaction with specific molecular targets involved in cell signaling pathways. It may inhibit key enzymes or receptors that play critical roles in cellular proliferation and apoptosis, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that 3-Amino-5-(naphthalen-2-YL)benzoic acid exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly effective against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of 3-Amino-5-(naphthalen-2-YL)benzoic acid has been evaluated in vitro against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MDA-MB-231 | 25 |

The IC50 values indicate that the compound exhibits significant cytotoxic effects, particularly against HeLa cells. This suggests its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Journal of Antibiotics demonstrated that 3-Amino-5-(naphthalen-2-YL)benzoic acid showed promising results against resistant bacterial strains, highlighting its potential as an alternative treatment option for bacterial infections .

- Cytotoxicity Studies : In another research article, the compound was tested against several cancer cell lines, confirming its ability to induce apoptosis in HeLa cells through the activation of caspase pathways . The study emphasized the need for further exploration into the mechanisms underlying its anticancer effects.

- Molecular Docking Studies : Molecular docking studies have suggested that 3-Amino-5-(naphthalen-2-YL)benzoic acid binds effectively to target proteins involved in cancer progression, indicating a possible pathway for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.